beta-D-glucopyranosyl nitromethane

Catalog No.
S1914080
CAS No.
81846-60-8
M.F
C7H13NO7
M. Wt
223.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta-D-glucopyranosyl nitromethane

CAS Number

81846-60-8

Product Name

beta-D-glucopyranosyl nitromethane

IUPAC Name

(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-(nitromethyl)oxane-3,4,5-triol

Molecular Formula

C7H13NO7

Molecular Weight

223.18 g/mol

InChI

InChI=1S/C7H13NO7/c9-2-4-6(11)7(12)5(10)3(15-4)1-8(13)14/h3-7,9-12H,1-2H2/t3-,4+,5-,6+,7+/m0/s1

InChI Key

CNILFIXWGGSLAQ-PJEQPVAWSA-N

SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C(C1C(C(C(C(O1)CO)O)O)O)[N+](=O)[O-]

Isomeric SMILES

C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[N+](=O)[O-]
  • Glycosyltransferase studies

    Beta-D-glucopyranosyl nitromethane can be used as a substrate for glycosyltransferases, enzymes that transfer sugar molecules like glucose to other molecules. Studying how these enzymes interact with the nitromethane group can provide insights into their catalytic mechanisms.

  • Proteomics research

    The molecule can be employed as a labeling agent for proteins containing glycosylation (sugar attachment). The nitromethane group can be tagged with a fluorescent moiety or other detectable probe, allowing researchers to identify and study glycosylated proteins in complex biological mixtures [].

  • Development of new therapeutics

    The unique structure of beta-D-glucopyranosyl nitromethane offers potential for the development of novel therapeutic agents. The combination of a sugar moiety and a nitro group could lead to molecules with interesting biological properties, but further research is needed to explore this possibility [].

Beta-D-glucopyranosyl nitromethane is characterized by its molecular formula, C₇H₁₃N₃O₇, and its CAS number 81846-60-8. The compound features a beta-D-glucopyranosyl unit linked to a nitromethane group, which contributes to its reactivity and potential applications in synthetic chemistry and medicinal chemistry. The glucopyranosyl part is derived from glucose, which is a common sugar in nature, while the nitromethane part is known for its use as a solvent and in various

  • Reduction Reactions: The compound can undergo reduction to yield various derivatives, which may have different biological or chemical properties. For instance, it can be reduced to form amines or alcohols.
  • Nef Reaction: This compound can be involved in the Nef reaction, where nitro compounds are converted into carbonyl compounds. This reaction has been extended to C-glycosylnitromethanes, indicating the versatility of beta-D-glucopyranosyl nitromethane in synthetic pathways .
  • Regioselective Transformations: It can also participate in regioselective catalytic reductions, leading to specific products based on the reaction conditions .

Synthesis of beta-D-glucopyranosyl nitromethane can be achieved through several methods:

  • Glycosylation Reactions: One common method involves glycosylation of nitromethane with beta-D-glucopyranosyl halides or other activated glucopyranosyl derivatives. This method allows for the formation of the glycosidic bond necessary for the compound's structure .
  • Nef Reaction Extensions: As mentioned earlier, the Nef reaction can be adapted for synthesizing C-glycosylnitromethanes, including beta-D-glucopyranosyl nitromethane .
  • Catalytic Methods: Recent advancements have introduced catalytic methods for synthesizing glycosylated nitro compounds efficiently, providing streamlined access to beta-D-glucopyranosyl nitromethane .

Beta-D-glucopyranosyl nitromethane has potential applications across various domains:

  • Pharmaceutical Development: Due to its unique structure and potential biological activity, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: The compound can be utilized as an intermediate in the synthesis of more complex molecules or as a reagent in organic reactions.
  • Bioconjugation Studies: Its glucopyranosyl component may facilitate bioconjugation processes, allowing for targeted delivery systems in drug development .

Interaction studies involving beta-D-glucopyranosyl nitromethane are crucial for understanding its biological mechanisms. Research indicates that compounds with similar structural motifs often interact with enzymes or receptors involved in metabolic pathways. For instance, studies on glycosylated compounds suggest they may modulate enzyme activity or influence cellular signaling pathways through their interactions with glycan-binding proteins .

Several compounds share structural similarities with beta-D-glucopyranosyl nitromethane. Here are some notable examples:

Compound NameStructure TypeUnique Features
Alpha-D-glucopyranosyl nitromethaneSimilar glycosidic linkageDifferent anomeric configuration affecting reactivity
D-mannopyranosyl nitromethaneDifferent sugar unitMay exhibit different biological activities
C-glycosylnitroethenesRelated class of compoundsOften used in synthetic methodologies

Beta-D-glucopyranosyl nitromethane stands out due to its specific beta configuration and potential applications in pharmaceutical chemistry. Its unique combination of sugar and nitro functionalities offers avenues for further exploration in both synthesis and biological evaluation.

XLogP3

-2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

223.06920175 g/mol

Monoisotopic Mass

223.06920175 g/mol

Heavy Atom Count

15

Wikipedia

2,6-Anhydro-1-deoxy-1-nitro-D-glycero-D-gulo-heptitol

Dates

Modify: 2023-08-16

Explore Compound Types